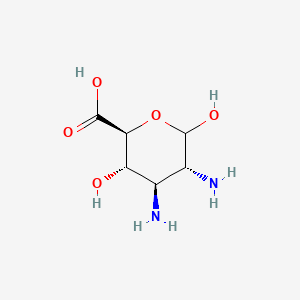
D-Glucopyranuronic acid, 2,3-diamino-2,3-dideoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucopyranuronic acid, 2,3-diamino-2,3-dideoxy-: is a derivative of glucuronic acid, where the hydroxyl groups at positions 2 and 3 are replaced by amino groups. This compound has the molecular formula C6H12N2O5 and is known for its unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucopyranuronic acid, 2,3-diamino-2,3-dideoxy- typically involves the selective amination of glucuronic acid derivatives. One common method includes the use of protective groups to shield other functional groups during the reaction. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to isolate the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: D-Glucopyranuronic acid, 2,3-diamino-2,3-dideoxy- undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or oxime derivatives.
Reduction: The compound can be reduced to form amine derivatives with different functional groups.
Substitution: The amino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include nitro derivatives, oxime derivatives, and various substituted amine compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, D-Glucopyranuronic acid, 2,3-diamino-2,3-dideoxy- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with enzymes. It serves as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine: In medicine, D-Glucopyranuronic acid, 2,3-diamino-2,3-dideoxy- is investigated for its potential therapeutic properties. Its derivatives are explored for use in drug development, particularly in targeting specific enzymes or pathways .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products. Its unique properties make it valuable in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of D-Glucopyranuronic acid, 2,3-diamino-2,3-dideoxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups at positions 2 and 3 allow for the formation of hydrogen bonds and other interactions with these targets, influencing their activity and function. The pathways involved may include metabolic processes and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
D-Glucuronic acid: The parent compound with hydroxyl groups at positions 2 and 3.
2,3-Diamino-2,3-dideoxy-D-glucose: A similar compound with a different backbone structure.
2,3-Diamino-2,3-dideoxy-L-glucopyranuronic acid: The L-isomer of the compound.
Uniqueness: D-Glucopyranuronic acid, 2,3-diamino-2,3-dideoxy- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications allow for unique interactions with molecular targets and enable its use in various applications that similar compounds may not be suitable for .
Eigenschaften
CAS-Nummer |
82178-47-0 |
|---|---|
Molekularformel |
C6H12N2O5 |
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
(2S,3S,4R,5R)-4,5-diamino-3,6-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C6H12N2O5/c7-1-2(8)6(12)13-4(3(1)9)5(10)11/h1-4,6,9,12H,7-8H2,(H,10,11)/t1-,2-,3+,4+,6?/m1/s1 |
InChI-Schlüssel |
NOLYUVBUDJXTQC-ISAMGBGPSA-N |
Isomerische SMILES |
[C@@H]1([C@@H]([C@H](OC([C@@H]1N)O)C(=O)O)O)N |
Kanonische SMILES |
C1(C(C(OC(C1O)C(=O)O)O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14427348.png)
![2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate](/img/structure/B14427355.png)
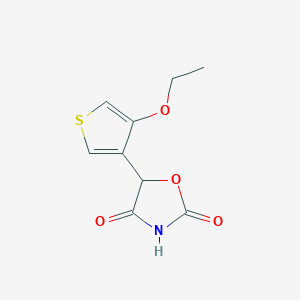
![N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine](/img/structure/B14427359.png)
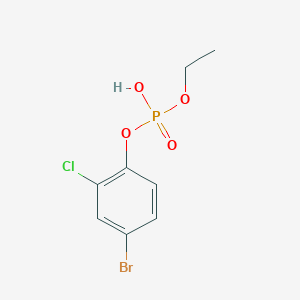
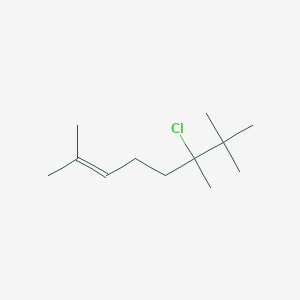
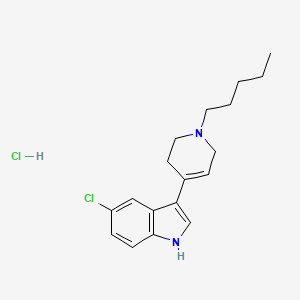
![N'-{3-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14427381.png)
![N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine](/img/structure/B14427387.png)
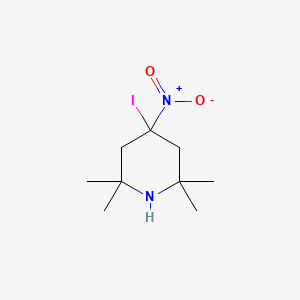
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B14427402.png)


![N-{4-Bromo-2-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14427415.png)
